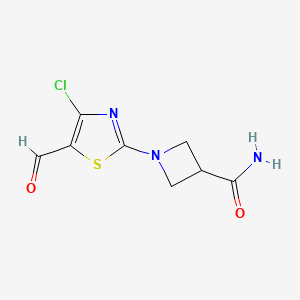

1-(4-Chloro-5-formyl-1,3-thiazol-2-yl)azetidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Chloro-5-formyl-1,3-thiazol-2-yl)azetidine-3-carboxamide is a heterocyclic compound that contains a thiazole ring and an azetidine ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-5-formyl-1,3-thiazol-2-yl)azetidine-3-carboxamide typically involves the formation of the thiazole ring followed by the introduction of the azetidine moiety. One common method involves the reaction of 4-chloro-5-formylthiazole with azetidine-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-5-formyl-1,3-thiazol-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The chlorine atom on the thiazole ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 1-(4-Carboxy-1,3-thiazol-2-yl)azetidine-3-carboxamide.

Reduction: 1-(4-Hydroxymethyl-1,3-thiazol-2-yl)azetidine-3-carboxamide.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chloro-5-formyl-1,3-thiazol-2-yl)azetidine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-5-formyl-1,3-thiazol-2-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of their function. The azetidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

1-(4-Chloro-1,3-thiazol-2-yl)azetidine-3-carboxamide: Lacks the formyl group, which may result in different biological activities.

1-(4-Methyl-5-formyl-1,3-thiazol-2-yl)azetidine-3-carboxamide: Contains a methyl group instead of a chlorine atom, which can affect its reactivity and interactions with biological targets.

1-(4-Bromo-5-formyl-1,3-thiazol-2-yl)azetidine-3-carboxamide: The presence of a bromine atom instead of chlorine can lead to different substitution reactions and biological activities.

Uniqueness

1-(4-Chloro-5-formyl-1,3-thiazol-2-yl)azetidine-3-carboxamide is unique due to the presence of both the formyl group and the chlorine atom on the thiazole ring. This combination of functional groups allows for a wide range of chemical reactions and potential biological activities, making it a versatile compound for research and development.

Biological Activity

1-(4-Chloro-5-formyl-1,3-thiazol-2-yl)azetidine-3-carboxamide is a thiazole-based compound exhibiting significant biological activity, particularly in the fields of oncology and antimicrobial research. The compound's structure consists of a thiazole ring fused with an azetidine moiety, which contributes to its diverse pharmacological properties.

The molecular formula for this compound is C₈H₈ClN₃O₂S, and it has been characterized for its physical and chemical properties through various studies. The presence of the chloro and formyl groups in the thiazole ring enhances its reactivity and biological interactions.

Anticancer Activity

Research indicates that derivatives of thiazole compounds, including this compound, exhibit potent cytotoxic effects against various cancer cell lines. A study highlighted that compounds similar to this one showed maximum cytotoxicity against six different cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) .

Table 1: Cytotoxicity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 6.51 | Induces apoptosis via Bax/Bcl-2 ratio increase |

| HepG2 | 10.10 | Cell cycle arrest at G2/M phase | |

| K562 | Not specified | Inhibits proliferation |

The mechanism of action for these compounds often involves inducing apoptosis through the modulation of apoptotic markers such as Bax and Bcl-2. Increased levels of caspase 9 have also been observed, indicating a mitochondrial pathway of apoptosis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that thiazole derivatives demonstrate moderate to good antibacterial and antifungal activities against various microbial strains. Specifically, compounds bearing a similar structure have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 4 µg/mL |

| Escherichia coli | 8 µg/mL |

| Aspergillus niger | Not specified |

Case Studies

A notable case study involved the synthesis and evaluation of several thiazole-based compounds, including the target compound. The synthesized derivatives were tested for their anticancer properties using the MTT assay, revealing a significant reduction in cell viability in treated groups compared to controls. The study concluded that modifications in substituents on the thiazole ring could enhance biological activity .

In another investigation focusing on antimicrobial efficacy, a series of azetidine derivatives were synthesized and assessed for their ability to inhibit microbial growth. The results indicated that specific structural modifications led to improved activity against resistant strains of bacteria .

Properties

Molecular Formula |

C8H8ClN3O2S |

|---|---|

Molecular Weight |

245.69 g/mol |

IUPAC Name |

1-(4-chloro-5-formyl-1,3-thiazol-2-yl)azetidine-3-carboxamide |

InChI |

InChI=1S/C8H8ClN3O2S/c9-6-5(3-13)15-8(11-6)12-1-4(2-12)7(10)14/h3-4H,1-2H2,(H2,10,14) |

InChI Key |

OLWMAOQKDUXPNC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C2=NC(=C(S2)C=O)Cl)C(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.